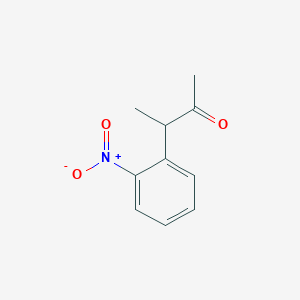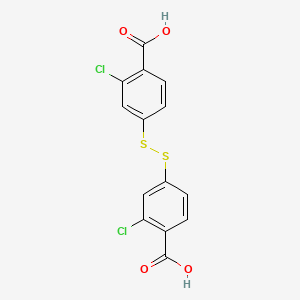
2-(3-Bromophenoxy)-2-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenoxy)-2-methyloxane is an organic compound that features a brominated phenoxy group attached to a methyloxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-2-methyloxane typically involves the reaction of 3-bromophenol with 2-methyloxirane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenoxy)-2-methyloxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of oxirane oxides.
Reduction: Formation of phenoxy derivatives with hydrogen replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenoxy)-2-methyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenoxy)-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the phenoxy and methyloxane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenoxy)-2-methyloxane
- 2-(2-Bromophenoxy)-2-methyloxane
- 2-(3-Chlorophenoxy)-2-methyloxane
Uniqueness
2-(3-Bromophenoxy)-2-methyloxane is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Eigenschaften
| 82391-01-3 | |
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-(3-bromophenoxy)-2-methyloxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(7-2-3-8-14-12)15-11-6-4-5-10(13)9-11/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
MCWWGORDPWCXCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCO1)OC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
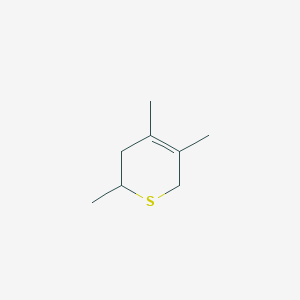


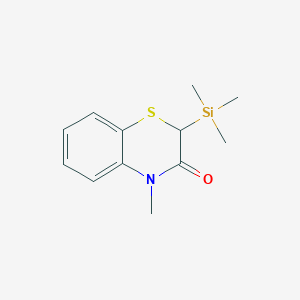
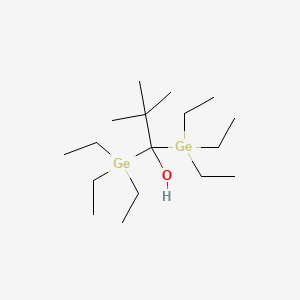

![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
